Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is 199.25 . The InChI code for this compound is 1S/C10H17NO3/c1-4-14-9(13)7-6-11-8(12)5-10(7,2)3/h7H,4-6H2,1-3H3, (H,11,12) .Physical And Chemical Properties Analysis
Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a powder at room temperature . The storage temperature for this compound is at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate derivatives in the synthesis of heterocyclic compounds, which are pivotal in the development of therapeutic agents. For example, the synthesis of naphthyridines and related structures involves reactions that could potentially be applicable to the synthesis or functionalization of compounds like Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate. These synthesized compounds are explored for their potential as anticancer agents, highlighting the significance of such chemical transformations in medicinal chemistry (Balogh, Hermecz, Simon, & Pusztay, 2009).
Anticancer Activity
The study of structure-activity relationships (SAR) and molecular mechanisms of certain analogues reveals insights into overcoming drug resistance in cancer cells, an application that underscores the importance of chemical derivatives in therapeutic advancements. Compounds structurally related to Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate have been shown to mitigate drug resistance and synergize with various cancer therapies, indicating their potential as anticancer agents (Das et al., 2009).
Biogenetic-Inspired Synthesis
The total synthesis of natural products and their analogues, including those related to Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate, provides insights into the development of potent anticancer molecules. This research illustrates the synthesis of complex natural products that have shown a range of potent biological properties, demonstrating the importance of synthetic organic chemistry in drug discovery and development (Kim & Movassaghi, 2015).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be structurally related or analogous to Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate, reveals potent cytotoxicity against various cancer cell lines. These findings underscore the role of chemical derivatives in identifying new therapeutic agents with potential applications in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-14-9(13)7-6-11-8(12)5-10(7,2)3/h7H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPYRIINSNGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)CC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate |
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